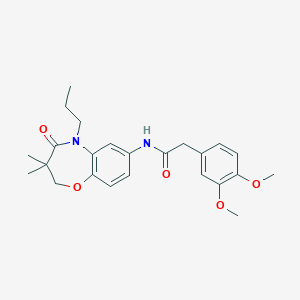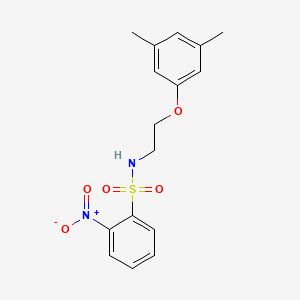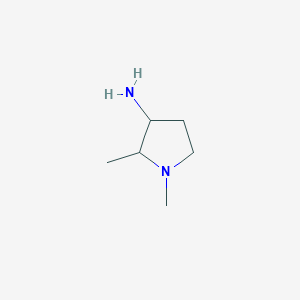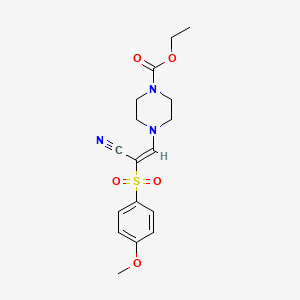
1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one is a compound that features a cyclopropyl group attached to an ethanone moiety, which is further substituted with a 4-nitro-1H-imidazol-1-yl group. This compound is part of the imidazole family, known for its diverse biological and chemical properties .
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the ethanone backbone.
Nitration: Incorporation of the nitro group into the imidazole ring.
Imidazole Formation: Cyclization to form the imidazole ring.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The imidazole ring can also interact with metal ions and other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
1-Cyclopropyl-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one can be compared with other imidazole derivatives, such as:
Metronidazole: Known for its antimicrobial properties.
Tinidazole: Used as an antiprotozoal and antibacterial agent.
Ornidazole: Another antimicrobial agent with a similar imidazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1-cyclopropyl-2-(4-nitroimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-7(6-1-2-6)3-10-4-8(9-5-10)11(13)14/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXVMWKDTRWTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CN2C=C(N=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea](/img/structure/B2468403.png)
![4-Chloro-2-fluoro-n-{[4-(propan-2-yl)-1,3-thiazol-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2468405.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2468406.png)
![4-{5-[(4-Chloro-3-nitrophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2468409.png)

![1-methanesulfonyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)piperidine-4-carboxamide](/img/structure/B2468411.png)
![3-methyl-N-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B2468413.png)

amino]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2468415.png)
![1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 4-ethoxybenzoate](/img/structure/B2468416.png)


![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide](/img/structure/B2468423.png)
![2-(3-methoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2468425.png)
